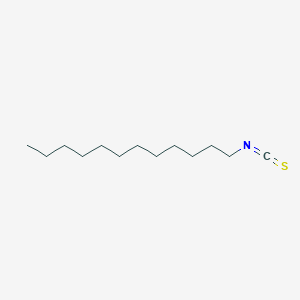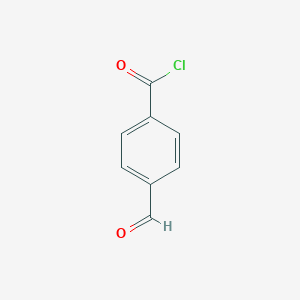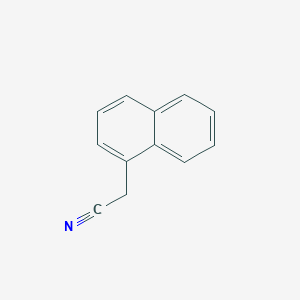
2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID
Descripción general
Descripción
2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID is an organic compound with the molecular formula C9H14O6 and a molecular weight of 218.2 g/mol. It is also known by its IUPAC name, 3-acetyloxy-2-(acetyloxymethyl)-2-methylpropanoic acid. This compound is characterized by the presence of two acetoxymethyl groups attached to a central propionic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID typically involves the esterification of 2,2-bis(hydroxymethyl)propionic acid. The esterification process can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid . The reaction conditions generally include refluxing the reactants at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID undergoes various chemical reactions, including:
Esterification: The compound can form esters with alcohols in the presence of acidic catalysts.
Hydrolysis: The ester groups can be hydrolyzed to yield 2,2-bis(hydroxymethyl)propionic acid and acetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Esterification: Acetic anhydride or acetyl chloride with sulfuric acid as a catalyst.
Hydrolysis: Aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,2-bis(hydroxymethyl)propionic acid and acetic acid.
Esterification: Various esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of hyperbranched polymers and dendrimers. These polymers have unique properties, such as low viscosity and high solubility, making them useful in coatings, adhesives, and nanomaterials.
Biology: The compound is employed in the development of drug delivery systems, particularly for encapsulating hydrophobic drugs. Its ability to form dendritic structures enhances the solubility and bioavailability of these drugs.
Industry: It is used in the production of waterborne polyesters, alkyd resins, and aqueous epoxy resins.
Mecanismo De Acción
The mechanism of action of 2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID primarily involves its ability to form ester bonds and participate in polymerization reactions. The acetoxymethyl groups can undergo hydrolysis to release acetic acid and form hydroxyl groups, which can further react to form complex polymeric structures . These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: This compound is a precursor to 2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID and shares similar chemical properties.
Dimethylolpropionic acid:
Uniqueness
This compound is unique due to its acetoxymethyl groups, which provide additional reactivity compared to its hydroxymethyl counterparts. This makes it particularly useful in the synthesis of complex polymeric structures and enhances its applications in drug delivery and nanomaterials .
Propiedades
IUPAC Name |
3-acetyloxy-2-(acetyloxymethyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-6(10)14-4-9(3,8(12)13)5-15-7(2)11/h4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZAEPCZSVMOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(COC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625749 | |
| Record name | 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-58-1 | |
| Record name | 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)





![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)
